molecular formula C22H26N2O6S B2757226 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 922024-34-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2757226
CAS No.: 922024-34-8
M. Wt: 446.52
InChI Key: ZSLSGBXKWPZLRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Chemical Reactions Analysis

The chemical reactions involving “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Chemical Synthesis and Enzyme Inhibition

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide represents a class of compounds with notable chemical and biological properties. These compounds have been studied for their potential in facilitating complex chemical synthesis processes and acting as enzyme inhibitors.

One significant application of such compounds involves their role in the synthesis of [1,4]oxazepine-based primary sulfonamides, showcasing strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This reaction process highlights the dual functionality of the primary sulfonamide group, which not only enables the [1,4]oxazepine ring construction but also acts as an enzyme prosthetic group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Anticancer and Antimicrobial Activities

Further research into sulfonamide derivatives has revealed their potential in antimicrobial and anticancer activities. For instance, certain quinazolin-4-yl-aminobenzenesulfonamide derivatives have been synthesized and exhibited notable in vitro antimicrobial activity against bacterial strains like B. Subtilis and E. Coli, as well as excellent activity against the fungal strain A. Niger. These compounds have also been evaluated for their anticancer activity against breast cancer cell lines, although the effect of substitution on biological activity for the synthesized compounds was found not to be significant (Kumar et al., 2018).

Novel Synthesis Methods and Environmental Considerations

The eco-friendly synthesis of benzoxazepine and malonamide derivatives in aqueous media using a heterogeneous catalytic system represents another application area. This process underscores the importance of designing chemical syntheses that are not only efficient but also environmentally benign, catering to the increasing demand for green chemistry practices (Babazadeh et al., 2016).

Advanced Material Development

Lastly, the development of advanced materials, such as novel polymeric structures from active p-aminobenzenesulfonic acid derivatives, demonstrates the versatility of sulfonamide compounds. These materials have potential applications in various fields, including filtration, sensors, and bioactive surfaces, highlighting the broad scope of research and development activities centered around these chemical entities (Saegusa et al., 1987).

Mechanism of Action

The mechanism of action for “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide” is not available in the search results.

Safety and Hazards

The safety and hazards associated with “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide” are not available in the search results .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-6-11-24-17-12-15(7-9-18(17)30-14-22(2,3)21(24)25)23-31(26,27)20-13-16(28-4)8-10-19(20)29-5/h6-10,12-13,23H,1,11,14H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLSGBXKWPZLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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